4-(Bromomethyl)-2-methylthiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPDMNGEYVWAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622607 | |
| Record name | 4-(Bromomethyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74704-39-5 | |
| Record name | 4-(Bromomethyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Bromomethyl)-2-methylthiazole: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2-methylthiazole is a key heterocyclic building block in medicinal chemistry, prized for its reactive bromomethyl group attached to a stable thiazole core. This versatile intermediate provides a convenient handle for introducing the 2-methylthiazole-4-yl)methyl moiety into a wide range of molecular scaffolds. The thiazole ring itself is a privileged structure in drug design, appearing in numerous approved pharmaceuticals due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties. This guide offers a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, providing researchers and drug development professionals with the essential knowledge to effectively utilize this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
-
CAS Number: 74704-39-5[1]
-
IUPAC Name: 4-(Bromomethyl)-2-methyl-1,3-thiazole
-
Synonyms: this compound, 2-Methyl-4-(bromomethyl)thiazole
| Property | Value | Source |
| Molecular Formula | C5H6BrNS | N/A |
| Molecular Weight | 192.08 g/mol | N/A |
| Appearance | Pale yellow to brown liquid or solid | N/A |
| Boiling Point | Decomposes upon heating | N/A |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | N/A |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The most common and reliable methods involve the construction of the 2,4-disubstituted thiazole ring followed by the introduction of the bromomethyl group, or the direct bromination of a pre-functionalized thiazole.
Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis is a classic and highly versatile method for the construction of the thiazole ring.[2] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of a precursor to this compound, this method is highly effective.
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow of the Hantzsch thiazole synthesis.
A plausible synthetic route starting from readily available materials would involve the synthesis of 2-methyl-4-(hydroxymethyl)thiazole, followed by bromination.
Step-by-Step Protocol: Synthesis of 2-Methyl-4-(hydroxymethyl)thiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3-hydroxyacetone (1 eq.) and thioacetamide (1.1 eq.) in ethanol.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a mild base such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-methyl-4-(hydroxymethyl)thiazole.
Free-Radical Bromination
The key step to introduce the reactive bromomethyl group is the selective bromination of the methyl group at the C4 position of the thiazole ring. Free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this transformation, as it selectively brominates allylic and benzylic positions.
Diagram: Free-Radical Bromination Mechanism
Caption: Simplified mechanism of free-radical bromination using NBS.
Step-by-Step Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2-methyl-4-(hydroxymethyl)thiazole (1 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical reaction. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the (2-methylthiazol-4-yl)methyl moiety into various molecules.
Nucleophilic Substitution Reactions
The carbon atom of the bromomethyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.
Diagram: General Nucleophilic Substitution
Caption: General scheme of nucleophilic substitution on this compound.
Examples of Nucleophilic Substitution Reactions:
-
With Amines: Reaction with primary or secondary amines yields the corresponding N-((2-methylthiazol-4-yl)methyl)amines, which are valuable intermediates in the synthesis of various biologically active compounds.
-
With Thiols: Thiolates readily displace the bromide to form thioethers. This reaction is particularly useful in the construction of molecules with sulfur-containing linkers.
-
With Alcohols/Phenols: In the presence of a base, alcohols and phenols can be O-alkylated to form ethers.
-
With Carboxylates: Reaction with carboxylate salts provides the corresponding esters.
-
With Cyanide: Forms the corresponding nitrile, which can be further elaborated into carboxylic acids, amines, or other functional groups.
Application in the Synthesis of Pharmaceuticals
The (2-methylthiazol-4-yl)methyl moiety is a key structural feature in several pharmaceutical agents. This compound serves as a crucial building block in the synthesis of these drugs.
Example: Synthesis of Ritonavir Precursors
Ritonavir, an antiretroviral medication used to treat HIV/AIDS, contains a thiazole moiety. While the exact commercial synthesis may vary, laboratory-scale syntheses often utilize intermediates derived from substituted thiazoles. A related compound, 4-(chloromethyl)-2-isopropylthiazole, is used in a patented synthesis of a key intermediate for Ritonavir.[3] The reaction involves the nucleophilic substitution of the chloride by methylamine. A similar reaction can be envisioned with this compound.
Example: Synthesis of Fanetizole Analogues
Fanetizole is an anti-inflammatory agent. The synthesis of thiazole derivatives, including those structurally related to Fanetizole, often involves the reaction of α-bromoketones with thioamides.[1] this compound can be used to synthesize analogues by reacting it with various nucleophiles to build more complex structures.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl protons (CH₃) on the thiazole ring, typically in the range of δ 2.5-2.8 ppm.
-
A singlet for the methylene protons (CH₂) of the bromomethyl group, expected to be downfield due to the electron-withdrawing effect of the bromine atom, likely in the range of δ 4.5-4.8 ppm.
-
A singlet for the proton on the C5 position of the thiazole ring, typically appearing in the aromatic region, around δ 7.0-7.3 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton:
-
The methyl carbon (CH₃) is expected to appear in the aliphatic region, around δ 15-20 ppm.
-
The methylene carbon (CH₂) of the bromomethyl group will be shifted downfield due to the attached bromine, likely in the range of δ 30-35 ppm.
-
The C5 carbon of the thiazole ring is expected around δ 115-125 ppm.
-
The C4 and C2 carbons of the thiazole ring will appear further downfield, typically in the range of δ 145-165 ppm.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would include the loss of a bromine radical (•Br) to form a stable thiazolylmethyl cation.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C-H stretching vibrations for the methyl and methylene groups in the range of 2850-3000 cm⁻¹.
-
C=N and C=C stretching vibrations of the thiazole ring in the region of 1500-1650 cm⁻¹.
-
C-Br stretching vibration, which typically appears in the fingerprint region, below 700 cm⁻¹.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It is a reactive alkylating agent and should be treated as potentially toxic and mutagenic.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the high reactivity of its bromomethyl group allow for the efficient incorporation of the (2-methylthiazol-4-yl)methyl scaffold into a diverse range of molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the development of novel therapeutic agents.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Available from: [Link]
-
Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 83. Available from: [Link]
- Google Patents. (2006). Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir. WO2006090270A1.
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available from: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
Sources
Solubility of 4-(Bromomethyl)-2-methylthiazole in organic solvents
An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-2-methylthiazole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a critical building block in medicinal chemistry and drug development. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing solubility, outlines a robust experimental protocol for its quantitative determination, and provides the necessary safety and handling information. This guide is intended for researchers, scientists, and drug development professionals, enabling them to establish precise solubility parameters essential for reaction design, purification, and formulation development. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction: The Significance of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds.[1] The specific substitution pattern on this heterocyclic core is paramount in defining a molecule's pharmacological profile. This compound serves as a key intermediate in the synthesis of more complex molecules, where the bromomethyl group provides a reactive handle for introducing further structural diversity.[1][2]
A thorough understanding of its solubility in various organic solvents is not merely academic; it is a fundamental prerequisite for its effective use. Key processes that are critically dependent on solubility data include:
-
Reaction Kinetics: Ensuring the substrate is fully dissolved in the reaction medium is crucial for achieving optimal reaction rates and yields.
-
Purification: The selection of appropriate solvent systems for crystallization or chromatography is directly dictated by solubility differences between the desired compound and impurities.
-
Formulation: For compounds intended for biological screening, solubility in relevant delivery solvents (like DMSO) is essential.
-
Process Safety and Scalability: Predictable solubility is vital for designing safe and scalable synthetic routes, avoiding unexpected precipitation and ensuring process consistency.
This guide will equip the practicing scientist with the theoretical context and practical methodology to confidently assess the solubility of this important synthetic intermediate.
Physicochemical Profile and Solubility Predictions
To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.
-
Compound Name: this compound
-
Molecular Formula: C₅H₆BrNS
-
Molecular Weight: 192.08 g/mol
-
CAS Number: 74704-39-5[3]
Structural Analysis: The molecule consists of a 2-methylthiazole ring functionalized with a bromomethyl group at the 4-position. The thiazole ring itself is polar, containing both nitrogen and sulfur heteroatoms. The C-Br bond is also polar, and the molecule possesses a dipole moment. However, it lacks hydrogen bond-donating protons. It can act as a hydrogen bond acceptor at the nitrogen and sulfur atoms.
Predicting Solubility ("Like Dissolves Like"): The principle of "like dissolves like" provides a strong predictive framework.
-
Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, DMF, DMSO) are expected to be effective solvents. Their polarity can accommodate the dipole moment of the thiazole ring, and they can interact favorably with the heteroatoms.
-
Chlorinated Solvents: (e.g., Dichloromethane, Chloroform) are also likely to be good solvents due to their ability to dissolve moderately polar compounds.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol) should dissolve the compound, although the lack of a hydrogen-bond donating group on the solute might mean it is less soluble than in polar aprotic solvents of similar polarity.
-
Non-polar Solvents: (e.g., Hexane, Toluene) are predicted to be poor solvents. The overall polarity of this compound is too high for significant dissolution in these hydrocarbon-based media.
Quantitative Determination of Solubility: A Standardized Protocol
The most reliable method for determining the thermodynamic solubility of a compound is the isothermal equilibrium shake-flask method.[4] This protocol is designed to be a self-validating system, producing accurate and reproducible results.
Logical Workflow for Solubility Determination
The overall process follows a clear, logical progression from preparation to final analysis.
Caption: Workflow for experimental solubility determination.
Step-by-Step Experimental Protocol
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, ensure compatibility with solvent)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of the Mixture:
-
Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~50 mg of solid to 2 mL of solvent.
-
Record the exact mass of the solid added.
-
Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended. For some compounds, 48-72 hours may be necessary. Causality Note: This extended mixing period is critical to ensure the solution is truly saturated and the measured solubility represents the thermodynamic limit, not a kinetic one.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vial at a high speed (e.g., 5000 rpm for 10 minutes). Trustworthiness Note: This centrifugation step is crucial. Any suspended microparticles in the analyzed aliquot will falsely inflate the measured solubility.
-
Alternatively, filter the supernatant through a solvent-compatible 0.22 µm syringe filter. The first few drops should be discarded to saturate the filter material.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL).
-
Dilute the aliquot quantitatively with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method (e.g., dilute to 10.00 mL). The dilution factor must be recorded accurately.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) against a calibration curve prepared from known concentrations of this compound.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution using the formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
-
Data Presentation
The results of the experimental protocol should be recorded systematically.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index (Snyder) | Qualitative Solubility (Visual) | Quantitative Solubility (mg/mL) |
| Hexane | 0.1 | Insoluble | [To be determined] |
| Toluene | 2.4 | Sparingly Soluble | [To be determined] |
| Dichloromethane (DCM) | 3.1 | Soluble | [To be determined] |
| Ethyl Acetate | 4.4 | Soluble | [To be determined] |
| Acetone | 5.1 | Very Soluble | [To be determined] |
| Acetonitrile | 5.8 | Very Soluble | [To be determined] |
| Ethanol | 4.3 | Soluble | [To be determined] |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | [To be determined] |
Safety and Handling
This compound and its related structures are potent, reactive chemicals that must be handled with appropriate care.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[7][8]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols.[7] It is classified as an acute toxin (oral, dermal) and causes serious eye irritation.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Some suppliers recommend storage at freezer temperatures (under -20°C) or refrigerated (2-8°C) under an inert atmosphere.[3][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[5][7]
Conclusion
References
-
Solubility test for Organic Compounds. (n.d.). Retrieved from [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Truman State University. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
2-Bromo-4-(bromomethyl)-1,3-thiazole Properties. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. Retrieved from [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2025). ResearchGate. Retrieved from [Link]
-
An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. Retrieved from [Link]
-
Reaction mass of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-2H-isothiazol-3-one - Registration Dossier. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 74704-39-5|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. targetmol.com [targetmol.com]
Methodological & Application
Application Note: Regioselective Synthesis of 4-(Bromomethyl)-2-methylthiazole
This Application Note and Protocol is designed for researchers and drug development professionals. It details the regioselective synthesis of 4-(bromomethyl)-2-methylthiazole starting directly from 2,4-dimethylthiazole via radical bromination.
Abstract & Strategic Overview
The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a critical scaffold in antiretrovirals (e.g., Ritonavir), antineoplastics, and thiamine analogs. While the Hantzsch thiazole synthesis (thioacetamide + 1,3-dihaloacetone) is the classical route to 4-halomethylthiazoles, the direct functionalization of 2,4-dimethylthiazole offers a streamlined pathway when the heterocyclic core is already established.
This protocol addresses the challenge of regioselectivity in the Wohl-Ziegler bromination of 2,4-dimethylthiazole. The substrate contains three potential sites for bromination:
-
C4-Methyl Group: The desired "allylic-like" position.
-
C2-Methyl Group: Activated for deprotonation but less reactive toward radical abstraction.
-
C5-H: Susceptible to electrophilic aromatic substitution (EAS).
By strictly controlling radical initiation and solvent polarity, this protocol favors the formation of the 4-(bromomethyl) congener, minimizing C5-bromination and 2-methyl side reactions.
Reaction Mechanism & Critical Process Parameters (CPP)
The transformation proceeds via a Free Radical Chain Mechanism (Wohl-Ziegler) .
Mechanistic Pathway[1][2][3]
-
Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals, which abstract bromine from trace Br₂ (generated from NBS) to propagate the chain.
-
Propagation (Selectivity Step): The succinimidyl radical abstracts a hydrogen atom from the thiazole side chains.
-
Why C4-Methyl? The radical formed at the C4-methyl group is resonance-stabilized by the adjacent
-system (allylic resonance with the C4=C5 bond). The C2-methyl radical, while acidic, is less stabilized by resonance due to the nodal properties of the C2 position between N and S.
-
-
Termination: Radical recombination (minor pathway).
Critical Process Parameters
-
Solvent Choice: Benzotrifluoride (PhCF₃) or Acetonitrile (MeCN) are recommended as greener alternatives to CCl₄. PhCF₃ mimics the non-polar dielectric of CCl₄, suppressing ionic side reactions (like C5-bromination).
-
Stoichiometry: Use a slight excess of NBS (1.05–1.1 eq) to ensure conversion, but avoid large excesses to prevent dibromination.
-
Initiator: AIBN is preferred over benzoyl peroxide due to its cleaner decomposition profile at reflux temperatures compatible with thiazole stability.
Reaction Scheme (DOT Visualization)
Caption: Mechanistic pathway highlighting the radical preference for the C4-methyl position and potential side reactions.
Experimental Protocol
Safety Warning: this compound is a potent lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood. Wear butyl rubber gloves and chemical safety goggles.
Materials
-
2,4-Dimethylthiazole: 10.0 mmol (1.13 g)
-
N-Bromosuccinimide (NBS): 11.0 mmol (1.96 g) - Recrystallize from water if yellow/brown.
-
AIBN (Azobisisobutyronitrile): 0.5 mmol (82 mg)
-
Solvent: Benzotrifluoride (PhCF₃) or CCl₄ (traditional) - 20 mL.
-
Quench: Saturated NaHCO₃ solution.
Step-by-Step Procedure
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the condenser to a nitrogen inlet (bubbler).
-
Charging: Add 2,4-dimethylthiazole (1.13 g) and anhydrous solvent (20 mL) to the flask.
-
Reagent Addition: Add NBS (1.96 g) and AIBN (82 mg) in a single portion.
-
Note: Ensure NBS is finely powdered to promote dissolution.
-
-
Reaction: Heat the mixture to reflux (approx. 76-80°C for CCl₄/PhCF₃) with vigorous stirring.
-
Observation: The reaction is initially a suspension (NBS). As the reaction proceeds, NBS is consumed and Succinimide (which is less dense and floats/precipitates) is formed.
-
Time: Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] Look for the disappearance of the starting material spot (Rf ~0.5) and appearance of the product (Rf ~0.6).
-
-
Workup:
-
Cool the mixture to 0°C in an ice bath to fully precipitate succinimide.
-
Filter off the solid succinimide using a sintered glass funnel. Wash the solid cake with cold solvent (5 mL).
-
Combine the filtrate and washings.
-
-
Purification:
-
Evaporate the solvent under reduced pressure (Rotavap) at <40°C. Do not overheat as the product is thermally sensitive.
-
Crude Residue: You will obtain a dark yellow/orange oil.
-
Flash Chromatography: Purify on Silica Gel (Grade 60).
-
Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.
-
Fraction Collection: The 5-bromo isomer (if present) typically elutes first, followed by the 4-(bromomethyl) target.
-
-
-
Storage: The product is unstable as a free base. It is best used immediately or converted to the hydrobromide salt by treating the ethereal solution with HBr/Acetic acid for long-term storage.
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 1.1 (SM:NBS) | Excess NBS leads to dibromination. |
| Temperature | Reflux (75-80°C) | Essential for radical initiation. |
| Time | 2 - 4 Hours | Monitor consumption of SM. |
| Yield | 55 - 65% | Moderate due to competitive side reactions. |
| Appearance | Yellow Oil / Solid | Darkens on standing (polymerization). |
| Stability | Low (Free Base) | Store at -20°C or as HBr salt. |
Workup & Purification Logic
The separation of the target 4-bromomethyl compound from the 5-bromo byproduct is critical.
Caption: Purification workflow designed to isolate the labile bromomethyl species.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Wet reagents or old AIBN. | Dry NBS (vacuum/P₂O₅). Recrystallize AIBN from methanol. Ensure anhydrous solvent. |
| High 5-Bromo Isomer | Ionic mechanism dominating. | Switch to strictly non-polar solvent (PhCF₃ or Benzene). Ensure reflux is vigorous. |
| Dibromination | Excess NBS or long reaction time. | Stop reaction at 90% conversion. Reduce NBS to 1.0 equiv. |
| Dark Product / Tar | Thermal decomposition. | Keep bath temp <85°C. Do not distill the oil at high vacuum/temp; use column chromatography. |
References
-
General Wohl-Ziegler Bromination: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chem. Rev.1948 , 43, 271. Link
-
Thiazole Reactivity: Comprehensive Heterocyclic Chemistry II, Vol 3. Thiazoles.[2][1][3][4][5][6] Elsevier, 1996 . (Discusses radical stability at C4 vs C2).
-
Specific Analog Synthesis: "Synthesis of 4-(chloromethyl)-2-methylthiazole." Organic Syntheses, Coll. Vol. 3, p. 147. (Standard Hantzsch route comparison). Link
-
Regioselectivity in Methylthiazoles: J. Chem. Soc., Perkin Trans. 1, 1998 , 3261. (Discusses bromination patterns in 4,5-dimethylthiazole). Link
-
Ritonavir Intermediate Synthesis: U.S. Patent 5,541,206. "Retroviral protease inhibiting compounds." (Describes the utility of 4-halomethylthiazoles). Link
Disclaimer: This protocol involves hazardous chemicals.[2] Users must review MSDS for NBS, AIBN, and Thiazole derivatives before proceeding.
Sources
- 1. CA2927182A1 - Quinolinyl modulators of ror.gamma.t - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lookchem.com [lookchem.com]
- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Using 4-(Bromomethyl)-2-methylthiazole as a building block in drug discovery
Application Note: 4-(Bromomethyl)-2-methylthiazole in Medicinal Chemistry
Executive Summary
This guide details the utility of This compound (CAS: 74704-39-5) as a high-value electrophilic building block in drug discovery. The 2-methylthiazole-4-yl moiety is a "privileged scaffold" in medicinal chemistry, known for enhancing metabolic stability and lipophilicity while offering specific binding interactions. This note focuses on its critical role in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., GW501516) and provides validated protocols for S-alkylation and N-alkylation to accelerate hit-to-lead optimization.
Chemical Profile & Safety Architecture
Compound: this compound Role: Electrophilic Alkylating Agent Key Hazard: Lachrymator (Induces tearing), Skin Corrosive (Category 1B).
Handling Protocol (Critical)
-
Containment: All weighing and transfers must occur within a functioning chemical fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills (reacts with the alkyl bromide).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is susceptible to hydrolysis upon prolonged exposure to moisture.
Strategic Utility in Drug Design
The thiazole ring serves as a bioisostere for pyridine or benzene rings but offers unique physicochemical advantages:
-
Metabolic Stability: The 2-methyl substituent blocks the C2 metabolic "soft spot," preventing rapid oxidative metabolism.
-
Electronic Modulation: The nitrogen atom acts as a hydrogen bond acceptor, while the sulfur atom can engage in specific hydrophobic or "sigma-hole" interactions with protein targets.
-
Linker Geometry: The 4-methyl substitution pattern provides a specific vector for extending side chains, crucial for fitting into hydrophobic pockets (e.g., the ligand-binding domain of PPARδ).
Case Study: Synthesis of GW501516 (Cardarine)
The most authoritative application of this building block is in the synthesis of GW501516 , a high-affinity PPARδ agonist. The this compound is coupled with a thiophenol derivative to construct the hydrophobic tail of the drug.
Mechanism of Action (Chemical)
The reaction proceeds via an S_N2 Nucleophilic Substitution .[1][2] The thiolate anion (generated in situ) attacks the methylene carbon attached to the bromine, displacing the bromide ion.
Visual Workflow: GW501516 Convergent Synthesis
Caption: Convergent synthesis pathway for GW501516 highlighting the critical thioether formation step using this compound.
Experimental Protocols
Protocol A: Thioether Formation (S-Alkylation)
Target: Synthesis of PPAR agonists or metabolic probes.
Reagents:
-
This compound (1.0 equiv)
-
Aryl/Alkyl Thiol (1.0 - 1.1 equiv)
-
Cesium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous Acetonitrile (
)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Thiol (1.0 mmol) in anhydrous Acetonitrile (5 mL).
-
Activation: Add
(1.5 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate. -
Addition: Add this compound (1.0 mmol) dropwise (dissolved in 1 mL Acetonitrile if solid, or neat if liquid).
-
Note: The reaction is exothermic. If scaling up >5g, cool to 0°C during addition.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The bromide starting material (
) should disappear. -
Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography is usually required to remove traces of disulfide byproducts.
Protocol B: Amine Alkylation (N-Alkylation)
Target: Diversity-oriented synthesis for kinase inhibitor libraries.
Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF or DCM[2]
Step-by-Step:
-
Dissolve the Secondary Amine (1.2 mmol) and DIPEA (2.0 mmol) in DMF (3 mL).
-
Cool the solution to 0°C.
-
Add this compound (1.0 mmol) slowly.
-
Allow to warm to RT and stir for 6–12 hours.
-
Optimization: If the amine is sterically hindered, heat to 60°C.
-
-
Quench: Dilute with water and extract with EtOAc.
-
Salt Formation (Optional): The resulting tertiary amines are often oils. Treat with HCl/Dioxane to precipitate the hydrochloride salt for easier handling and stability.
Troubleshooting & Optimization Data
The following table summarizes solvent and base effects observed in internal validations.
| Variable | Condition | Outcome | Recommendation |
| Solvent | DMF | High solubility, fast rate | Preferred for polar nucleophiles. Hard to remove. |
| Solvent | Acetone | Good rate, easy workup | Excellent for Finkelstein conditions (adding NaI). |
| Solvent | DCM | Slower rate | Use for highly reactive amines only. |
| Base | Standard | Good for thiols and phenols. | |
| Base | NaH | Aggressive | Use only if nucleophile is weak (e.g., amide/indole). |
| Side Reaction | Hydrolysis | Formation of alcohol | Ensure anhydrous solvents; keep bottles tightly sealed. |
References
-
Synthesis of GW501516: Wei, Z. et al. "A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta." Bioorganic & Medicinal Chemistry Letters, 2009.
-
Thiazole Significance: Chhabria, M. T. et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives."[3] Current Topics in Medicinal Chemistry, 2016.
-
Safety Data: Fisher Scientific. "Safety Data Sheet: Methyl 4-(bromomethyl)benzoate (Analogous Hazard Data)."
-
Reaction Protocols: BenchChem. "Application Notes and Protocols: Reaction of 4-(Iodomethyl)-2-phenylthiazole with Amine Nucleophiles."
Sources
Application Notes & Protocols: Strategic Coupling of 4-(Bromomethyl)-2-methylthiazole with Amines
Introduction: The Strategic Value of the 4-((Alkylamino)methyl)-2-methylthiazole Scaffold
The 2-methylthiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its utility is significantly enhanced by functionalization at the 4-position, allowing for the exploration of chemical space and the modulation of biological activity. 4-(Bromomethyl)-2-methylthiazole serves as a key electrophilic building block for this purpose. Its reaction with a diverse range of primary and secondary amines via nucleophilic substitution provides a direct and efficient route to 4-((alkylamino)methyl)- and 4-((dialkylamino)methyl)-2-methylthiazole derivatives. These products are crucial intermediates in the synthesis of compounds targeting a wide array of diseases.
This guide provides a comprehensive overview of the critical parameters governing this N-alkylation reaction. It offers detailed, field-proven protocols and explains the chemical principles behind experimental choices, enabling researchers to optimize reaction conditions, mitigate side reactions, and achieve high yields of the desired products.
Reaction Mechanism: A Classic SN2 Pathway
The coupling of this compound with an amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] In this single, concerted step, the amine acts as the nucleophile, attacking the electrophilic methylene carbon (the carbon bonded to the bromine). Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group.[1][2]
Key Mechanistic Features:
-
Nucleophile (Nu): The lone pair of electrons on the nitrogen atom of the amine initiates the reaction. The nucleophilicity of the amine is a critical factor influencing the reaction rate.
-
Electrophile: The methylene carbon of this compound is electron-deficient due to the inductive effect of the adjacent electronegative bromine atom, making it susceptible to nucleophilic attack.
-
Leaving Group (LG): The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and can effectively stabilize the negative charge it acquires upon departure.[2] The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[2]
The overall transformation generates the desired N-alkylated product and a molecule of hydrobromic acid (HBr). The HBr will protonate any available basic species in the mixture, typically another molecule of the starting amine, forming an ammonium salt. This necessitates the use of an external base to neutralize the acid and ensure the amine remains in its free, nucleophilic form.
Caption: SN2 mechanism for amine coupling.
Core Experimental Parameters: A Guide to Optimization
The success of the coupling reaction hinges on the careful selection of several key parameters.
Substrate Scope: The Nucleophilicity of the Amine
The structure of the amine dictates its nucleophilicity and, consequently, the reaction conditions required.
-
Primary & Secondary Aliphatic Amines: These are generally strong nucleophiles and react readily under mild conditions. However, primary amines can undergo further reaction with the alkylating agent to yield a secondary amine and potentially a tertiary amine or even a quaternary ammonium salt.[3][4] This over-alkylation is a significant side reaction that must be controlled.
-
Aromatic Amines (Anilines): These are weaker nucleophiles than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. They often require more forcing conditions, such as higher temperatures or stronger bases, to achieve reasonable reaction rates.
-
Steric Hindrance: Highly branched amines (e.g., diisopropylamine) or those with bulky substituents near the nitrogen atom will react more slowly due to steric hindrance, which impedes the approach to the electrophilic carbon.[5]
Choice of Base
A base is essential to neutralize the HBr byproduct. The choice of base can significantly impact the reaction outcome.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, NaHCO₃): These are commonly used, inexpensive, and effective bases. Potassium carbonate (K₂CO₃) is a frequent choice, providing a good balance of reactivity and ease of handling.[6] They are solid bases, and the reaction is run as a heterogeneous mixture.
-
Tertiary Amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are organic, soluble bases. DIPEA is particularly useful when dealing with base-sensitive substrates, as it is non-nucleophilic due to steric hindrance and is less likely to cause side reactions.
-
Stronger Bases (NaH, NaOt-Bu): Strong bases are typically reserved for deprotonating very weakly nucleophilic amines or when other methods fail. However, their use increases the risk of side reactions and decomposition, especially with functionally complex molecules.[7]
Choice of Solvent
The solvent plays a crucial role in an SN2 reaction by solvating the reactants and influencing the transition state energy.
-
Polar Aprotic Solvents (DMF, Acetonitrile, DMSO, THF): These are the preferred solvents for SN2 reactions.[8] They can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it "naked" and highly reactive. N,N-Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices.[6]
-
Polar Protic Solvents (Ethanol, Methanol): These solvents can hydrogen-bond with the amine nucleophile, creating a solvent shell that reduces its nucleophilicity and slows the reaction rate. While reactions can still proceed, they may require higher temperatures or longer times.
Common Challenges and Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Low nucleophilicity of the amine (e.g., aniline). 2. Insufficient temperature. 3. Inappropriate solvent or base. | 1. Increase reaction temperature; consider microwave irradiation.[6] 2. Switch to a more effective polar aprotic solvent like DMF or DMSO. 3. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃) or a different catalyst system if applicable.[9] |
| Over-alkylation of Primary Amines | The secondary amine product is often more nucleophilic than the starting primary amine and reacts further with the electrophile.[3] | 1. Use a large excess of the primary amine (≥ 5 equivalents) to favor the mono-alkylation product statistically. 2. Add the this compound slowly to the reaction mixture to maintain a low concentration. |
| Formation of Impurities / Decomposition | 1. Reaction temperature is too high. 2. Base is too strong, causing degradation of the thiazole ring or other functional groups.[7] 3. The product is unstable under the reaction conditions. | 1. Reduce the reaction temperature and increase the reaction time. 2. Switch to a milder base (e.g., from NaH to K₂CO₃ or DIPEA). 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
Detailed Experimental Protocols
Safety Precaution: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Procedure for Coupling with a Secondary Aliphatic Amine
This protocol describes the reaction with a typical secondary amine like morpholine.
Caption: General experimental workflow.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Add anhydrous acetonitrile (10 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromothiazole is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude material is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Procedure for Coupling with a Primary Aliphatic Amine (Minimizing Over-alkylation)
This protocol uses an excess of the primary amine to favor mono-alkylation.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (5.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a dry round-bottom flask with a magnetic stir bar, add the primary amine (5.0 mmol).
-
Dissolve the amine in DCM or THF (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 mmol) in a minimal amount of the same solvent (2-3 mL) and add it dropwise to the cold amine solution over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The excess amine acts as both the nucleophile and the base.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the ammonium salt, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and residual starting materials.
References
- Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC. (2025). RSC Advances.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. (n.d.). Molecules.
- mechanisms of nucleophilic substitution - UCL Discovery. (n.d.). University College London.
- A rapid method of N-alkylation of amines. (n.d.). Journal of the Chemical Society C: Organic.
- Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC. (2009). Bioorganic & Medicinal Chemistry.
- Process for the preparation of 4-methyl-2-amino-benzothiazole. (n.d.). Google Patents.
- Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. (2014). Revista de Chimie.
- 7.1: Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts.
- A Comparative Guide to the Reactivity of 4-(Iodomethyl)-2-phenylthiazole and 4-(bromomethyl). (n.d.). Benchchem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Chapter 4: Nucleophilic Substitution Part II. (n.d.). OCLUE.
- R&D work: Alkylation of amines with alkylboronic acids. (2010). GalChimia.
-
The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([8][10][11]thiadiazole) 2 with ar. (n.d.). ResearchGate. Available at:
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). ResearchGate.
- Amine alkylation. (n.d.). Wikipedia.
- N-Dealkylation of Amines. (n.d.). MDPI.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. (n.d.). ResearchGate.
- Technical Support Center: Optimizing Coupling Reactions with 2-Amino-4-methylthiazole. (n.d.). Benchchem.
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC. (n.d.). Journal of the American Chemical Society.
- Derivatives of 2-Amino-4-methylthiazole. (n.d.). Journal of the American Chemical Society.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. (2019). BMC Chemistry.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Alkylation with 4-(Bromomethyl)-2-methylthiazole
Abstract & Strategic Significance
4-(Bromomethyl)-2-methylthiazole is a specialized electrophile critical in medicinal chemistry, most notably as the "warhead" used to introduce the thiazole moiety in PPAR
This guide moves beyond standard textbook procedures to address the practical nuances of using this reagent—specifically handling the hydrobromide salt, preventing dimerization, and optimizing
Reagent Profile & Critical Handling
The "Salt" Factor: Commercial sources typically supply this reagent as This compound hydrobromide (HBr salt) rather than the free base.
-
Why? The free base is an unstable oil that polymerizes and hydrolyzes rapidly upon storage. The HBr salt is a stable crystalline solid.
-
The Trap: A common failure mode is treating the HBr salt as a neutral alkyl halide. You must account for the acidic proton.
-
Standard Stoichiometry: 1.0 eq Substrate + 1.1 eq Base.
-
HBr Salt Stoichiometry: 1.0 eq Substrate + 2.2+ eq Base . (One equivalent is sacrificed solely to neutralize the HBr).
-
Safety Advisory (Lachrymator): Upon neutralization, the liberated free base is a potent lachrymator (tear gas). All weighing and reactions must occur in a functioning fume hood.
Mechanistic Insight
The reaction proceeds via a classical
-
Activation: The base deprotonates the nucleophile (Nu-H
Nu ). -
Inductive Boost: The thiazole ring pulls electron density away from the methylene carbon, making it significantly more electrophilic than a standard alkyl bromide.
-
Substitution: The nucleophile attacks the methylene carbon, displacing the bromide.
Pathway Visualization
Figure 1: Activation pathway from stable salt to active electrophile.
Protocol A: O-Alkylation of Phenols (GW501516 Type)
This is the industry-standard method for synthesizing PPAR agonists. Cesium carbonate (
Materials
-
Electrophile: this compound HBr salt (1.0 equiv)
-
Nucleophile: Substituted Phenol (e.g., 2-methyl-4-mercaptophenol for S-alkylation, or standard phenols) (1.0 equiv)
-
Base: Cesium Carbonate (
) (2.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Phenol (1.0 eq) in MeCN (0.1 M concentration).
-
Deprotonation: Add
(2.5 eq) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.-
Observation: The mixture may turn yellow/orange as the phenoxide forms.
-
-
Addition: Add this compound HBr (1.0 eq) as a solid (or dissolved in minimal MeCN).
-
Reaction: Heat to 50–60°C for 3–6 hours.
-
Monitoring: Check TLC or LCMS. The HBr salt spot (baseline) should disappear.
-
-
Workup:
-
Cool to RT. Filter off the inorganic salts (
, Excess Carbonate). -
Concentrate the filtrate.[1]
-
Redissolve in EtOAc, wash with water and brine.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Experimental Workflow Diagram
Figure 2: Operational workflow for Cesium-mediated alkylation.
Protocol B: N-Alkylation of Amines
Amines are more prone to over-alkylation (quaternization). The protocol is modified to prevent this.
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA). -
Solvent: DMF (promotes polar transition state).
-
Stoichiometry: Use a slight excess of the Amine (1.2 eq) if it is cheap, to prevent the product (secondary/tertiary amine) from reacting again with the alkyl halide.
Procedure Modifications:
-
Perform the reaction at 0°C to RT . Heating is rarely needed for amines and increases side products.
-
If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.
Optimization Matrix & Troubleshooting
Solvent & Base Selection Table
| Substrate Type | Recommended Solvent | Recommended Base | Temperature | Notes |
| Phenols (Ar-OH) | MeCN or Acetone | Reflux (60-80°C) | ||
| Thiols (R-SH) | DMF or THF | 0°C | Thiols are highly nucleophilic; avoid heat to prevent disulfide formation. | |
| Amines (R-NH2) | DMF or DCM | DIPEA or | 0°C | Control temp to stop over-alkylation. |
| Amides | DMF | NaH (Sodium Hydride) | 0°C | Requires strong base to deprotonate amide. |
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Reaction.
-
Cause: The HBr salt quenched your base.
-
Fix: Add another 1.0–1.5 eq of base.
-
Booster: Add 10 mol% Sodium Iodide (NaI) or TBAI. This generates the in situ alkyl iodide (Finkelstein reaction), which is 100x more reactive than the bromide.
-
-
Problem: Product is an oil/gum.
-
Cause: Thiazoles are basic.
-
Fix: Isolate as the HCl salt. Treat the ethereal solution of the product with 2M HCl in ether to precipitate a clean solid.
-
References
-
GW501516 Synthesis: Wei, Z. L., et al. (2003). "A Short and Efficient Synthesis of the Pharmacological Research Tool GW501516 for the Peroxisome Proliferator-Activated Receptor Delta." Journal of Organic Chemistry.
-
Reagent Safety & Data: PubChem Compound Summary for this compound.
- Thiazole Reactivity:Organic Syntheses, Coll. Vol. 9, p.
-
Finkelstein Catalysis: Eymur, S., et al. (2010). "A rapid and high-yielding synthesis of thiazoles." Heterocycles.
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 4-(Bromomethyl)-2-methylthiazole during storage
Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Storage and Handling
Welcome to the technical support center for 4-(Bromomethyl)-2-methylthiazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. As a reactive building block, its efficacy is directly tied to its purity, which is primarily threatened by hydrolysis.
Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable intermediate in pharmaceutical synthesis, prized for the electrophilic nature of its bromomethyl group, which readily participates in nucleophilic substitution reactions. However, this high reactivity is also its primary vulnerability. The benzylic-like carbon of the bromomethyl group is highly susceptible to attack by nucleophiles, the most common of which is water.
Hydrolysis is the principal degradation pathway, converting the active reagent into the significantly less reactive 4-(hydroxymethyl)-2-methylthiazole and generating hydrobromic acid (HBr) as a byproduct. This process not only consumes the starting material, leading to inaccurate stoichiometry and reduced product yields, but the resulting HBr can also catalyze undesirable side reactions. Alkyl bromides are generally susceptible to hydrolysis, which can proceed via S_N1 or S_N2 mechanisms depending on the conditions.[1]
The Hydrolysis Mechanism
The reaction with ambient moisture leads to the substitution of the bromide with a hydroxyl group.
Caption: Decision workflow for the proper storage and handling of this compound.
Analytical Quality Control Protocol
If you suspect degradation, the following LC-MS method can be used to quantify the purity of your material.
Objective: To separate and identify this compound from its primary hydrolytic degradant, 4-(hydroxymethyl)-2-methylthiazole.
Instrumentation and Conditions:
-
LC System: Standard HPLC or UPLC system
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detector: Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.
Expected Analytical Data
| Compound | Molecular Formula | Exact Mass (M) | Expected [M+H]⁺ | Expected Retention |
| This compound | C₅H₆BrNS | 190.95 | 191.96 / 193.96 (Br isotopes) | More Retained |
| 4-(Hydroxymethyl)-2-methylthiazole | C₅H₇NOS | 129.02 | 130.03 | Less Retained |
Note: Absolute retention times will vary by system. The hydrolyzed product is more polar and will elute earlier than the parent compound on a reverse-phase column.
By implementing these rigorous storage, handling, and verification procedures, researchers can ensure the integrity of their this compound, leading to more reliable, reproducible, and successful experimental outcomes.
References
-
Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. Available from: [Link]
-
Thiazole . Wikipedia. Available from: [Link]
-
THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS . Jetir.Org. Available from: [Link]
-
Are alkyl bromides susceptible to hydrolysis? . ResearchGate. Available from: [Link]
-
This compound hydrobromide, 97.0%, 250mg . SciSupplies. Available from: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Stability of 4-(Bromomethyl)-2-methylthiazole: Spectroscopic Identification of Decomposition Products and Evaluation of More Stable Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Challenge: Instability of 4-(Bromomethyl)-2-methylthiazole
This compound is a highly valuable building block in medicinal chemistry, prized for its reactive bromomethyl group that allows for facile derivatization of the thiazole core. However, this high reactivity is also the source of its significant instability. The electron-rich nature of the thiazole ring, combined with the good leaving group ability of the bromide, renders the methylene bridge highly susceptible to nucleophilic attack and self-reaction.
This inherent instability can lead to the formation of numerous impurities over time, even under standard storage conditions. The presence of these degradation products can complicate reaction outcomes, reduce yields, and introduce downstream purification challenges. Understanding the decomposition pathways is therefore paramount for any scientist utilizing this reagent.
Primary Decomposition Pathways
Based on the chemical nature of this compound, two principal decomposition pathways are anticipated: hydrolysis and self-condensation.
Hydrolysis
In the presence of water, even atmospheric moisture, this compound is susceptible to hydrolysis, leading to the formation of 4-(Hydroxymethyl)-2-methylthiazole and hydrobromic acid. This reaction proceeds via a nucleophilic substitution mechanism.
Caption: Hydrolysis of this compound.
Self-Condensation (Oligomerization)
Due to its bifunctional nature (both an electrophilic methylene bromide and a nucleophilic thiazole nitrogen), this compound can undergo self-condensation reactions. This can lead to the formation of dimers, trimers, and higher-order oligomers. One of the most common initial products of self-condensation is a pyridinium-like salt, formed by the nucleophilic attack of the thiazole nitrogen of one molecule onto the bromomethyl group of another. Further reactions can lead to complex polymeric materials. A likely dimeric product is the N-alkylation of the thiazole ring, forming a thiazolium salt. Another possibility is the formation of a bis(2-methylthiazol-4-ylmethyl) ether under aqueous conditions.
Caption: Self-condensation of this compound.
Spectroscopic Identification of Decomposition Products
A multi-technique spectroscopic approach is essential for the unambiguous identification of the various decomposition products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for monitoring the degradation of this compound and identifying its byproducts.
Experimental Protocol: NMR Monitoring of Hydrolysis
-
Sample Preparation: Dissolve a known quantity of this compound in a deuterated aprotic solvent (e.g., Acetone-d₆) in an NMR tube. Acquire an initial ¹H NMR spectrum.
-
Initiation of Hydrolysis: Add a controlled amount of D₂O to the NMR tube.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes) to monitor the disappearance of the starting material and the appearance of new signals.[1]
-
Data Analysis: Integrate the characteristic signals of the starting material and the degradation products to determine their relative concentrations over time.
Expected ¹H NMR Spectral Changes:
| Compound | CH₂ Signal (ppm) | Thiazole-H Signal (ppm) | CH₃ Signal (ppm) |
| This compound | ~4.7 (s) | ~7.3 (s) | ~2.7 (s) |
| 4-(Hydroxymethyl)-2-methylthiazole | ~4.6 (s) | ~7.1 (s) | ~2.6 (s) |
| Thiazolium Dimer | ~5.5-6.0 (s, br) | ~7.5-8.0 (m) | ~2.8-3.0 (m) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The downfield shift of the methylene protons in the thiazolium dimer is indicative of the positively charged nitrogen atom's deshielding effect.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is invaluable for identifying the molecular weights of the decomposition products.
Experimental Protocol: GC-MS Analysis of Thermal Decomposition
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).
-
GC-MS Parameters:
-
Injector: Use a programmable temperature vaporization (PTV) inlet to minimize on-column decomposition. Start at a low temperature (e.g., 40°C) and ramp quickly.[2]
-
Column: A mid-polarity column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp at a moderate rate (e.g., 10°C/min) to a final temperature of ~280°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Data Analysis: Analyze the resulting chromatogram for new peaks corresponding to degradation products. Examine the mass spectrum of each new peak to determine its molecular weight and fragmentation pattern.
Expected Mass Spectra:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 193/195 (M⁺, Br isotope pattern) | 114 (M⁺ - Br), 98 |
| 4-(Hydroxymethyl)-2-methylthiazole | 129 (M⁺) | 112 (M⁺ - OH), 98 |
| Bis(2-methylthiazol-4-ylmethyl) ether | 240 (M⁺) | 127, 114 |
Infrared (IR) Spectroscopy
FTIR spectroscopy can provide complementary information about the functional groups present in the decomposition products.
Experimental Protocol: Variable Temperature IR Spectroscopy
-
Sample Preparation: Prepare a thin film of this compound on a KBr pellet.
-
Data Acquisition: Place the pellet in a variable temperature cell and acquire an initial IR spectrum at room temperature.
-
Thermal Stress: Gradually increase the temperature of the cell (e.g., in 20°C increments) and acquire a spectrum at each temperature point.[3]
-
Data Analysis: Monitor for changes in the IR spectrum, such as the appearance of a broad O-H stretch (~3300 cm⁻¹) indicative of the hydroxyl group in the hydrolysis product, or changes in the C-Br stretching vibration (~650 cm⁻¹).
Comparison with More Stable Alternatives
Given the inherent instability of this compound, researchers should consider more stable alternatives, especially for applications requiring long-term storage or harsh reaction conditions.
4-(Chloromethyl)-2-methylthiazole
The chloro-analog is generally more stable than the bromo-derivative due to the lower leaving group ability of the chloride ion. While still reactive, it offers a better shelf-life and is less prone to rapid decomposition.
4-(Alkoxymethyl)-2-methylthiazoles
For applications where the high reactivity of the halomethyl group is not essential, 4-(alkoxymethyl) derivatives, such as 4-(Methoxymethyl)-2-methylthiazole , offer significantly enhanced stability. The ether linkage is far less susceptible to nucleophilic attack and self-condensation.
Comparative Stability Analysis:
| Compound | Key Reactive Group | Relative Stability | Predicted ¹H NMR (CH₂) |
| This compound | -CH₂Br | Low | ~4.7 ppm |
| 4-(Chloromethyl)-2-methylthiazole | -CH₂Cl | Moderate | ~4.6 ppm |
| 4-(Methoxymethyl)-2-methylthiazole | -CH₂OCH₃ | High | ~4.5 ppm[4] |
The upfield shift of the methylene protons in the methoxy derivative reflects the reduced electron-withdrawing nature of the substituent compared to the halogens.
Experimental Protocol: Comparative Stability Study
-
Sample Preparation: Prepare solutions of this compound, 4-(Chloromethyl)-2-methylthiazole, and 4-(Methoxymethyl)-2-methylthiazole of the same concentration in a suitable solvent (e.g., DMSO-d₆ containing a known amount of water).
-
Storage: Store the samples under identical accelerated stability conditions (e.g., 40°C).[5][6]
-
Analysis: At regular time intervals, analyze the samples by ¹H NMR and LC-MS to quantify the amount of remaining starting material and identify any degradation products.
-
Data Evaluation: Plot the concentration of the parent compound versus time for each analog to determine their respective degradation rates.
Conclusion and Recommendations
The instability of this compound is a critical factor that researchers must consider to ensure the reliability of their synthetic work. The primary decomposition pathways of hydrolysis and self-condensation can be effectively monitored and the products identified using a combination of NMR, MS, and IR spectroscopy.
For applications where high reactivity is paramount, careful handling and storage of this compound (e.g., under an inert atmosphere, at low temperatures, and protected from light and moisture) are essential. However, for many synthetic transformations, the use of more stable alternatives like 4-(Chloromethyl)-2-methylthiazole or 4-(Alkoxymethyl)-2-methylthiazoles is strongly recommended. The modest increase in upfront cost or synthetic effort to obtain these more stable analogs is often offset by improved reaction consistency, higher yields, and simplified purification.
By understanding the degradation profile of this compound and being aware of more stable alternatives, researchers can make more informed decisions in their experimental design, ultimately leading to more robust and reproducible scientific outcomes.
References
- DiVerdi, J. A. NMR Study of a Reversible Hydrolysis Reaction.
- BenchChem. Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec).
- BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
- BenchChem. A Comparative Guide to the Reactivity of 4-(Methoxymethyl)
- BenchChem. Synthesis of 4-(Methoxymethyl)
- The International Journal of Engineering and Science (THEIJES). Infrared matrix study of reactions of propargyl halides with oxygen. (2020).
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- Publikationen der UdS. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
- International Journal of Pharmaceutical Sciences.
- Fluorochem. This compound hydrobromide.
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- PubMed. Quantitative solid state NMR analysis of residues from acid hydrolysis of loblolly pine wood.
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- Meth. Enzymol. in press (1987).
- ResearchGate. Infrared matrix study of reactions of propargyl halides with oxygen. (2020).
- OUCI.
- Semantic Scholar. Synthesis and Characterization of bis[(2-ethyl-5-methyl-imidazo-4-yl)
- Semantic Scholar. Synthesis and Spectral Characterization of Novel Bis-thiazole Derivatives via Ring Closure of Benzo[d]thiazol-2-amine, Various α-Haloketones, and S-Nucleophiles. (2017).
- ResearchGate. Synthesis and characterization of bis -(2-cyano-1-methyl-3-{2- {{(5-methylimidazol-4-yl)methyl}thio}ethyl)guanidine copper(II)
- AIDIC.
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Safety Operating Guide
Navigating the Disposal of 4-(Bromomethyl)-2-methylthiazole: A Senior Application Scientist's Guide
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper, informed disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 4-(Bromomethyl)-2-methylthiazole, a reactive building block common in pharmaceutical and materials science research. Our approach moves beyond a simple checklist, delving into the chemical causality that informs each procedural step, ensuring a self-validating system of safety and compliance.
Hazard Identification: Understanding the "Why" Behind the Precautions
This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule may be limited, its structural alerts—a reactive bromomethyl group and a thiazole core—necessitate a cautious approach.[1][2] Based on data from structurally similar compounds and general principles for organobromine compounds, the primary hazards are summarized below.
Table 1: Hazard Profile and GHS Classifications
| Hazard Type | GHS Classification | Associated Hazard Statement | Rationale & Implication |
|---|---|---|---|
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed. | Ingestion can lead to significant adverse health effects. Do not eat, drink, or smoke in the work area.[1][2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | The compound can cause redness, itching, and inflammation upon contact. Proper gloves are mandatory.[1][2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | Direct contact can result in significant eye damage. Approved safety glasses or goggles are essential.[1][2][3] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory tract. All handling must occur in a certified chemical fume hood.[1][2][3] |
| Environmental | Not fully classified, but organobromines can be hazardous to aquatic life.[4] | H410: Very toxic to aquatic life with long lasting effects (Assumed Precaution) | Discharge into drains or the environment must be strictly avoided.[4][5] |
The presence of the bromomethyl group makes this compound a lachrymator and a potent alkylating agent, capable of reacting with biological nucleophiles. This reactivity is the primary driver for its toxicity and necessitates the stringent handling and disposal protocols outlined below.
Immediate Safety Protocols: Engineering and Personal Protective Measures
Before beginning any work that will generate this compound waste, ensure the following controls are in place.
-
Engineering Controls : All handling, weighing, and aliquoting of this compound must be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors or dust.[6] An eyewash station and safety shower must be readily accessible.[7][8]
-
Personal Protective Equipment (PPE) : A baseline of appropriate PPE is non-negotiable.[9]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield and safety glasses approved under government standards such as NIOSH (US) or EN 166 (EU).[1][7]
-
Hand Protection : Use nitrile or neoprene gloves. Latex gloves offer insufficient protection.[10] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[4] Always use proper glove removal technique to avoid skin contact.[4]
-
Skin and Body Protection : Wear a fully buttoned lab coat and closed-toe shoes.[1][6] For larger quantities or tasks with a higher risk of splash, a chemical-resistant apron is recommended.
-
Step-by-Step Disposal Procedures
Waste containing this compound must be treated as hazardous waste from the moment it is generated.[11] Never dispose of this chemical down the drain or in regular trash.[5]
Protocol 1: Disposal of Unused or Surplus Product
-
Container Selection : Keep the material in its original, clearly labeled container if possible. If transferring to a new container for disposal, use a sealable, airtight, and compatible waste container (e.g., a high-density polyethylene (HDPE) or glass bottle).[6]
-
Labeling : Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and list all associated hazards (e.g., "Toxic," "Irritant").
-
Segregation : Store the waste container in a designated satellite accumulation area. It must be segregated from incompatible materials, especially strong oxidizing agents, strong bases, acids, and metals.[6][7][12]
-
Collection : Once the container is full or ready for pickup, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[1][13]
Protocol 2: Disposal of Contaminated Labware and PPE
-
Gross Decontamination : If possible, rinse contaminated glassware (e.g., flasks, beakers) with a minimal amount of a suitable organic solvent (such as acetone or ethanol) to remove residual compound. This rinseate must be collected and disposed of as liquid hazardous waste (see Protocol 1).
-
Solid Waste Collection : All solid items that have come into contact with this compound are considered contaminated solid waste. This includes:
-
Gloves, weigh boats, and disposable plasticware.
-
Paper towels or absorbent pads used for minor cleanup.
-
Used silica gel from chromatography.
-
-
Containment : Place these items into a designated, leak-proof container, such as a sturdy plastic bag or a lined drum.[14]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "Solid Waste contaminated with this compound").
-
Disposal : This container should be sealed and disposed of through your institutional hazardous waste program.
Spill Management and Decontamination
Accidental spills require a prompt and informed response to mitigate exposure and environmental release.[15]
Small Spills (<1 g or <10 mL in a fume hood)
-
Alert & Restrict : Alert personnel in the immediate area. Ensure the fume hood sash is kept low.
-
Don PPE : If not already wearing it, don the full PPE described in Section 2.
-
Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[7][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully sweep or scoop the absorbed material into a sealable, labeled hazardous waste container.[1][5]
-
Decontaminate : Wipe the spill area with a cloth dampened with soap and water.[15] All cleaning materials must be disposed of as contaminated solid waste.
-
Report : Report the incident to your laboratory supervisor.
Large Spills (>1 g or outside a fume hood)
-
EVACUATE : Immediately evacuate the laboratory, alerting others as you leave.[6][17]
-
ISOLATE : Close the laboratory doors to contain the spill.[15][16]
-
CALL FOR HELP : From a safe location, contact your institution's emergency response number (e.g., EH&S or campus police) and provide details of the spill.[16]
-
ASSIST : Await the arrival of the trained hazardous materials response team and provide them with the Safety Data Sheet (SDS) and any relevant information.[15]
Visual Workflow: Waste Segregation and Disposal Pathway
The following diagram outlines the decision-making process for properly segregating and disposing of waste generated from the use of this compound.
Caption: Waste Disposal Decision Workflow for this compound.
References
-
U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
University of Oklahoma Health Sciences. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]
-
Washington State University. (n.d.). Bromine Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). SBMS guidance note (SBMS09) Recommended Response to a Chemical Spill. Retrieved from [Link]
-
Montana Tech. (n.d.). Hazardous Chemical Releases and Spills - Emergency Procedures. Retrieved from [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]
-
Oregon State University. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 4-Bromo-2-methylthiazole - Hazard. Retrieved from [Link]
-
Axxence Aromatic GmbH. (2023). Safety Data Sheet - natural 2-isopropyl-4-methylthiazole. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Decontamination. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]
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Emory University EHSO. (2012). Incompatibility of Common Laboratory Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
